molecular formula C25H23N5OS B11979676 2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-phenylethylidene]acetohydrazide

2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-phenylethylidene]acetohydrazide

Cat. No.: B11979676
M. Wt: 441.5 g/mol
InChI Key: UQNTZDQTCNUOOZ-LGUFXXKBSA-N
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Description

2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-phenylethylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-phenylethylidene]acetohydrazide involves multiple steps. The starting material, 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol, is synthesized from 4-methylaniline via the corresponding N-(4-methylphenyl)hydrazinecarbothioamide. This intermediate is then acylated to form 2-benzoyl-N-(4-methylphenyl)hydrazine-1-carbothioamide, which undergoes cyclization to yield the triazole-thiol compound .

The triazole-thiol is then alkylated using 2-bromo-1-phenylethanone in alkaline conditions to form the desired product. The reaction conditions typically involve the use of cesium carbonate as a base and sodium borohydride for the reduction of the ketone group to the corresponding secondary alcohol .

Chemical Reactions Analysis

2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-phenylethylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to secondary alcohols.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions.

    Hydrolysis: The hydrazide group can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in biological studies.

    Medicine: It has potential therapeutic applications due to its biological activities, including anti-inflammatory and anticancer properties.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-phenylethylidene]acetohydrazide involves its interaction with various molecular targets. The triazole ring is known to interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar compounds include other triazole derivatives such as:

These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and applications.

Properties

Molecular Formula

C25H23N5OS

Molecular Weight

441.5 g/mol

IUPAC Name

2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-phenylethylideneamino]acetamide

InChI

InChI=1S/C25H23N5OS/c1-18-13-15-22(16-14-18)30-24(21-11-7-4-8-12-21)28-29-25(30)32-17-23(31)27-26-19(2)20-9-5-3-6-10-20/h3-16H,17H2,1-2H3,(H,27,31)/b26-19+

InChI Key

UQNTZDQTCNUOOZ-LGUFXXKBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C(\C)/C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=C(C)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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